molecular formula C12H9ClFN3O2S B2353894 6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448132-92-0

6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2353894
CAS RN: 1448132-92-0
M. Wt: 313.73
InChI Key: NNLKECBOVCBVTP-UHFFFAOYSA-N
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Description

“6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of this compound involves a reaction mixture that is heated under reflux for several hours. The formed solid is then filtered, washed with aqueous ethanol, and recrystallized from ethanol .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine nucleus, which is often encountered in some approved drugs and clinical candidates . The presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .


Chemical Reactions Analysis

The regiochemistry of this compound was proven by the reductive dehalogenation of chlorine, yielding a specific product .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of >300°C . Its IR (KBr) cm-1 values are: 3392–3215 (2 NH2 str), 3001 (CH aromatic str), 2962, 2927, 2854 (CH aliphatic str), 1593, 1560, 1508 (C=N, C=C aromatic str) .

Scientific Research Applications

Herbicidal Applications

Pyrimidine derivatives have been developed as intermediates for herbicidal sulfonylureas. Research conducted by Hamprecht et al. (1999) describes the preparation of new fluoromethyl-triazines and o-fluoroalkyl-benzenesulfonamide precursors. These compounds demonstrate selective post-emergence herbicidal activity in crops such as cotton and wheat, attributed to their ability to inhibit specific plant enzymes selectively (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Fluorescent Imaging Agents

Boiadjiev et al. (2006) synthesized highly fluorescent fluorodipyrrinones derivatives from non-fluorescent precursors. These compounds exhibit potential as cholephilic fluorescence and 19F MRI imaging agents, especially for probing liver and biliary metabolism. Their rapid excretion and unchanged presence in bile upon intravenous injection in rats highlight their suitability for medical imaging applications (Boiadjiev, Woydziak, McDonagh, & Lightner, 2006).

Medicinal Chemistry

Significant research has been conducted in the synthesis of pyrimidine derivatives for medicinal applications. For instance, Muralidharan, James Raja, and Asha Deepti (2019) designed novel pyrimidine derivatives with reported anti-inflammatory and analgesic activities. The study emphasizes the role of substituents in enhancing these activities, pointing towards the chemical versatility of pyrimidine derivatives in drug design (Muralidharan, James Raja, & Asha Deepti, 2019).

Antifungal and Antitumor Activities

El-Gaby et al. (2002) synthesized several sulfonamides containing pyrroles and pyrrolo[2,3-d]pyrimidines that exhibited remarkable antifungal activity. This demonstrates the potential of pyrimidine derivatives in developing new antifungal agents with significant efficacy (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological effects. For instance, its anti-inflammatory effects could be further investigated . Additionally, its potential as an anticancer agent could be explored, given that similar compounds have shown promising anticancer activity .

properties

IUPAC Name

6-(3-chloro-4-fluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3O2S/c13-10-3-9(1-2-11(10)14)20(18,19)17-5-8-4-15-7-16-12(8)6-17/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLKECBOVCBVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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